molecular formula C21H25N3O3S B2774775 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 1252906-12-9

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No.: B2774775
CAS No.: 1252906-12-9
M. Wt: 399.51
InChI Key: IHHKFYUVWANHQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide is a useful research compound. Its molecular formula is C21H25N3O3S and its molecular weight is 399.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-4-6-11-23-20(26)19-16(10-12-28-19)24(21(23)27)13-17(25)22-18-14(3)8-7-9-15(18)5-2/h7-10,12H,4-6,11,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHKFYUVWANHQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=C(C=CC=C3CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide is a member of the thieno[3,2-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The unique structure of this compound includes:

  • A thieno[3,2-d]pyrimidine core , which is known for its biological significance.
  • Substituents such as butyl and N-(2-ethyl-6-methylphenyl) groups that enhance lipophilicity and may influence pharmacokinetic properties.

Biological Activity Overview

Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit a range of biological activities including:

  • Antimicrobial effects
  • Anticancer properties
  • Enzyme inhibition

The specific biological activities of this compound have been linked to its ability to interact with various biological targets.

  • Protein Kinase Inhibition : The compound is believed to inhibit specific kinase pathways that are often dysregulated in cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in tumor cells.
  • Antimicrobial Activity : Similar compounds have shown activity against a variety of pathogens by disrupting cellular processes or inhibiting essential enzymes.

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound's biological activity:

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerProtein kinase inhibition
AntimicrobialDisruption of cellular processes
Enzyme inhibitionInhibition of key metabolic enzymes

Case Studies

Several studies highlight the efficacy of thieno[3,2-d]pyrimidine derivatives:

  • Anticancer Efficacy : A study demonstrated that a related thieno[3,2-d]pyrimidine compound effectively inhibited the growth of various cancer cell lines through targeted kinase inhibition.
  • Antimicrobial Testing : Another investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

Q & A

Q. What are the optimal reaction conditions for synthesizing this thienopyrimidine acetamide derivative?

The synthesis typically involves multi-step reactions, including alkylation, cyclization, and amidation. Key conditions include:

  • Solvent selection : Dimethyl sulfoxide (DMSO) or acetonitrile for facilitating nucleophilic substitutions .
  • Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and byproduct minimization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the pure product .

Example data from analogous compounds:

StepYield (%)Key Conditions
Alkylation75–85DMSO, 70°C, 12h
Cyclization80–90Acetonitrile, reflux

Q. How is the compound characterized to confirm its structural integrity?

Methodological approaches include:

  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Peaks at δ 10.10–12.50 ppm confirm NH groups in the acetamide and pyrimidine moieties .
  • ¹³C NMR : Carbonyl signals (C=O) appear at ~165–175 ppm .
    • Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) align with theoretical masses (e.g., m/z 344.21 observed vs. 344.21 calculated) .
    • Elemental Analysis : Carbon (C) and nitrogen (N) percentages are validated (e.g., C: 45.29% observed vs. 45.36% calculated) .

Advanced Research Questions

Q. How can structural modifications enhance biological activity while retaining the thienopyrimidine core?

Rational design strategies include:

  • Substituent optimization : Introducing electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring improves target binding affinity .
  • Side-chain variations : Alkyl chains (e.g., butyl, methylpropyl) influence lipophilicity and pharmacokinetics .

Table: Bioactivity trends in analogues (example data from literature):

SubstituentBiological Activity (IC₅₀, μM)Target
4-Chlorobenzyl0.85 (Anticancer)Topoisomerase II
2-Fluorophenyl1.2 (Antiviral)Protease

Q. How can contradictory results in biological assays (e.g., varying IC₅₀ values) be resolved?

Methodological considerations:

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and incubation times .
  • Solvent effects : DMSO concentrations >0.1% may artifactually suppress activity; use lower concentrations .
  • Structural validation : Re-characterize batches via HPLC to confirm purity (>95%) and rule out degradation .

Q. What computational approaches optimize synthesis pathways or predict biological targets?

Advanced strategies include:

  • Reaction path modeling : Quantum chemical calculations (e.g., DFT) predict energy barriers for key steps like cyclization .
  • Molecular docking : Simulate interactions with targets (e.g., kinases) to prioritize analogues for synthesis .
  • Machine learning : Train models on existing reaction data to predict optimal solvents/catalysts .

Data Contradiction Analysis

Q. How to interpret discrepancies in reported melting points or spectral data?

  • Polymorphism : Crystallization solvents (e.g., ethanol vs. acetone) may yield different polymorphs, altering melting points .
  • Instrument calibration : Validate NMR spectrometers with internal standards (e.g., TMS) to ensure δ-value accuracy .

Experimental Design Considerations

Q. What in vitro and in vivo models are suitable for evaluating this compound’s therapeutic potential?

  • In vitro :
  • Cancer: MTT assays on MCF-7 (breast) or A549 (lung) cells .
  • Inflammation: COX-2 inhibition assays .
    • In vivo :
  • Pharmacokinetics: Rat models to assess oral bioavailability and half-life .
  • Toxicity: Acute toxicity studies in zebrafish embryos .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.